1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone
Description
1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone is a complex organic compound that features a benzothiophene core linked to a piperazine ring, which is further substituted with a sulfonyl group and a methylphenyl group
Properties
IUPAC Name |
1-benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-15-6-8-17(9-7-15)27(24,25)22-12-10-21(11-13-22)20(23)19-14-16-4-2-3-5-18(16)26-19/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZIQEWWSSNBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophenes and suitable electrophiles. The piperazine ring is then introduced via nucleophilic substitution reactions. The sulfonyl and methylphenyl groups are added through sulfonation and Friedel-Crafts alkylation reactions, respectively. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonyl group to a thiol.
Scientific Research Applications
1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone involves its interaction with molecular targets, such as enzymes or receptors. The benzothiophene core can intercalate with DNA or proteins, while the piperazine ring may enhance binding affinity through hydrogen bonding or hydrophobic interactions. The sulfonyl group can participate in redox reactions, influencing the compound’s overall activity and stability .
Comparison with Similar Compounds
Similar compounds to 1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone include:
1-Benzothiophen-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone: Differing by a methoxy group, this compound may exhibit different reactivity and biological activity.
1-Benzothiophen-2-yl-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone:
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